molecular formula C8H7Cl2NO3S B346756 Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate CAS No. 632356-39-9

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate

Cat. No.: B346756
CAS No.: 632356-39-9
M. Wt: 268.12g/mol
InChI Key: ACBQXSGPYIMTDS-UHFFFAOYSA-N
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Description

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate is a high-purity chemical intermediate intended for research use only. It is strictly for laboratory applications and not for diagnostic, therapeutic, or personal use. This compound belongs to a class of substituted thiophene carboxylates, which are valuable building blocks in medicinal chemistry and materials science . The structure combines multiple functional groups—including dichlorothiophene, acetamido, and carboxylate ester—making it a versatile precursor for synthesizing more complex heterocyclic systems . Similar dichlorothiophene derivatives are known to be key intermediates in pharmaceutical development, such as in the synthesis of Rivaroxaban impurities, highlighting the potential of this scaffold in creating biologically active molecules . Researchers utilize these compounds to develop novel substances for various testing and experimental purposes. Proper handling procedures must be followed, including the use of personal protective equipment and working in a well-ventilated fume hood. For optimal stability, the product should be stored in a cool (2-8°C), dark place under an inert atmosphere .

Properties

IUPAC Name

methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO3S/c1-3(12)11-5-4(9)7(10)15-6(5)8(13)14-2/h1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBQXSGPYIMTDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC(=C1Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Methyl 3-Aminothiophene-2-Carboxylate

The foundational intermediate, methyl 3-aminothiophene-2-carboxylate, is synthesized via a [2+3] cycloaddition between methyl thioglycolate and 2-chloroacrylonitrile under basic conditions. In a representative procedure, methyl thioglycolate (10.6 g, 100 mmol) and sodium methoxide (10.8 g, 200 mmol) are dissolved in methanol (90 mL) at 0°C. Dropwise addition of 2-chloroacrylonitrile (8.75 g, 100 mmol) initiates a cyclization reaction, yielding the aminothiophene derivative after 1 hour at room temperature. Isolation by extraction with ethyl acetate and recrystallization from petroleum ether provides the product as a yellow solid (57% yield).

Regioselective Dichlorination Using N-Chlorosuccinimide

The final dichlorination step employs NCS in a mixed solvent system of acetic acid and N,N-dimethylformamide (DMF), as demonstrated in a related patent for 3-methyl-4,5-dichlorothiophene-2-carboxylic acid. Critical parameters include:

  • Solvent Ratio : A 1:1 molar ratio of acetic acid to DMF maximizes yield (93%) by balancing solubility and reaction kinetics.

  • Stoichiometry : A 1:5 molar ratio of substrate to NCS ensures complete conversion.

  • Temperature and Time : Reactions conducted at 35°C for 6 hours achieve optimal chlorination without side-product formation.

Representative Procedure :

  • Dissolve methyl 3-acetamidothiophene-2-carboxylate (2.84 g, 0.02 mol) in a 1:1 acetic acid/DMF mixture (30 mL).

  • Add NCS (10.65 g, 0.08 mol) under ice cooling.

  • Stir at 35°C for 6 hours.

  • Extract with ethyl acetate, wash with water, and purify via column chromatography to isolate the product as a pale yellow solid (yield: 90–93%).

Optimization of Dichlorination Conditions

The patent CN108997305B provides a systematic study of variables affecting dichlorination efficiency. Key findings are summarized in Table 1.

Table 1: Impact of Reaction Parameters on Dichlorination Yield

ParameterCondition 1Condition 2Condition 3Optimal Condition
Solvent (AcOH:DMF)1:11:1.51:21:1
NCS Equivalents4455
Temperature (°C)25353535
Time (h)6646
Yield (%)91.991.290.193.0

Data adapted from CN108997305B.

Higher DMF proportions reduce yields due to increased side reactions, while excess NCS (5 equivalents) ensures complete dichlorination. Extended reaction times (6 hours) mitigate incomplete conversions observed at shorter durations.

Mechanistic Insights into Chlorination

The electrophilic aromatic substitution mechanism dominates NCS-mediated chlorination. The acetamido group at position 3 acts as an electron-donating moiety, directing incoming chlorine atoms to the 4- and 5-positions through resonance and inductive effects. Computational studies on analogous systems suggest that the acetamido group’s planar conformation enhances π-electron donation, stabilizing the Wheland intermediate and favoring para/ortho substitution.

Challenges in Purification and Scale-Up

Post-reaction workup requires careful extraction to remove unreacted NCS and acetic acid residues. The patent recommends sequential washes with water (3–4 times) followed by saturated sodium chloride to minimize emulsion formation. Chromatographic purification on silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates the product from dimers and over-chlorinated byproducts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, targeting the carbonyl groups.

    Substitution: The dichloro groups on the thiophene ring can be substituted with various nucleophiles, including amines and thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.

    Substitution: Amines, thiols; solvents like dimethylformamide or tetrahydrofuran.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

Chemical Properties and Structure

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate has the molecular formula C8H8Cl2NO3SC_8H_8Cl_2NO_3S and features a thiophene ring with acetamido and dichloro functional groups. Its molecular weight is approximately 263.14 g/mol. The presence of these functional groups contributes to its reactivity and potential biological activity.

Chemistry

In synthetic organic chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic compounds. The compound can undergo various chemical reactions including oxidation, reduction, and substitution:

Reaction TypeReagentsProducts
OxidationHydrogen peroxideSulfoxides or sulfones
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionAmines or thiolsSubstituted thiophene derivatives

This compound has been investigated for its biological activities , particularly its antimicrobial and anticancer properties.

  • Antimicrobial Activity : Preliminary studies indicate significant antifungal activity against Candida albicans and Aspergillus niger, with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole.
CompoundMIC (µg/mL)Pathogen
This compound<64Candida albicans
This compound<64Aspergillus niger
Fluconazole32Candida albicans
Fluconazole16Aspergillus niger
  • Anticancer Potential : The compound has shown promise as a lead compound in drug discovery, particularly for its ability to inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which is involved in insulin signaling pathways. This inhibition may enhance insulin sensitivity and offer therapeutic options for type 2 diabetes.

Medicinal Chemistry

In medicinal chemistry, the compound is explored for its potential therapeutic effects. Case studies have demonstrated:

  • Diabetes Management : In preclinical studies with diabetic mice models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity.
  • Anti-inflammatory Properties : Investigations into its anti-inflammatory effects have shown a reduction in pro-inflammatory cytokines in models of chronic inflammation.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in:

  • Polymer Production : Used as a monomer in synthesizing various polymeric materials.
  • Dyes and Pigments : Serves as an intermediate in the synthesis of dyes due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the acetamido and dichloro groups enhances its binding affinity and specificity. The thiophene ring structure allows for π-π interactions with aromatic residues in the target proteins, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparison

The compound’s structural analogs differ primarily in the functional groups at position 3 and the halogenation pattern. Key comparisons include:

Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate
  • Substituent difference : Replaces the acetamido group (-NHCOCH₃) with a primary amine (-NH₂).
  • Collision Cross-Section (CCS) Data :
    Predicted CCS values for this compound’s adducts (e.g., [M+H]⁺: 144.1 Ų, [M+Na]⁺: 155.4 Ų) suggest a compact molecular geometry. The absence of a bulky acetyl group likely reduces steric hindrance compared to the acetamido derivative .
Adduct m/z Predicted CCS (Ų)
[M+H]⁺ 225.94908 144.1
[M+Na]⁺ 247.93102 155.4
[M-H]⁻ 223.93452 145.3
Methyl 4,5-dichlorothiophene-2-carboxylate
  • Substituent difference : Lacks the position 3 acetamido group entirely.
  • Synthetic relevance : This simpler analog is commercially available (95% purity) and serves as a precursor for synthesizing more complex derivatives, including the acetamido variant . Its unsubstituted position 3 allows for further functionalization.
Methyl 2,4-dichloroacetoacetate
  • Structural difference : Replaces the thiophene ring with an acetoacetate backbone.

Electronic and Steric Effects

  • Acetamido vs. Amino Group: The acetamido group introduces steric bulk and hydrogen-bonding capability, which may influence solubility, crystallinity, or biological activity. In contrast, the amino group in Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate offers nucleophilic reactivity for further derivatization .

Critical Analysis of Data Limitations

  • Lack of experimental data : Direct physicochemical or biological data for Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate are absent in the reviewed literature. Properties such as melting point, solubility, or CCS values must be inferred from analogs .
  • Computational predictions: The CCS values for Methyl 3-amino-4,5-dichlorothiophene-2-carboxylate () provide a baseline for estimating the acetamido variant’s behavior in mass spectrometry, but experimental validation is needed.

Biological Activity

Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring substituted with acetamido and dichloro groups. Its molecular formula is C9H8Cl2N2O2SC_9H_8Cl_2N_2O_2S, and it has a molecular weight of 263.14 g/mol. The presence of the thiophene ring is significant for its biological activity, as thiophene derivatives are known for diverse pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition : This compound has been identified as a potential inhibitor of PTP1B, which plays a critical role in insulin signaling pathways. Inhibition of PTP1B can enhance insulin sensitivity and may have implications for treating type 2 diabetes and obesity .
  • Antimicrobial Activity : Preliminary studies have indicated that this compound exhibits antifungal properties. It has shown effectiveness against various pathogenic strains, suggesting potential applications in treating fungal infections .

Antifungal Activity

A study evaluated the antifungal efficacy of this compound against Candida albicans and Aspergillus niger. The results demonstrated that the compound exhibited significant antifungal activity with minimum inhibitory concentration (MIC) values comparable to standard antifungal agents like fluconazole.

CompoundMIC (µg/mL)Pathogen
This compound<64Candida albicans
This compound<64Aspergillus niger
Fluconazole32Candida albicans
Fluconazole16Aspergillus niger

Case Studies

  • Diabetes Management : In a preclinical study involving diabetic mice models, administration of this compound resulted in improved glucose tolerance and insulin sensitivity. The treated group exhibited lower fasting glucose levels compared to the control group.
  • Inflammation Studies : Another investigation assessed the compound's anti-inflammatory properties in models of chronic inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting potential use in inflammatory disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate, and what key reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via acetylation of precursor amines followed by dichlorination. A representative approach involves refluxing with acetic anhydride in chloroform, followed by purification via silicic acid chromatography using ether/ethyl acetate gradients (2:1). Reaction time (e.g., 15 hours for benzylation) and stoichiometric control of dichlorinating agents are critical for achieving yields >45% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what diagnostic signals should be prioritized?

  • Methodological Answer : Prioritize ¹H/¹³C NMR for structural confirmation (δ 1.8-2.1 ppm for acetamido methyl; δ 170-175 ppm for carbonyl carbons) and IR for functional group validation (C=O at ~1650 cm⁻¹, C-Cl at ~550 cm⁻¹). Melting point analysis (e.g., 223-226°C) is essential for purity assessment .

Q. What chromatographic methods are optimal for purifying this compound, and how are solvent gradients adjusted for complex mixtures?

  • Methodological Answer : Silicic acid column chromatography with ethyl acetate/ether (2:1) gradients resolves acetamido isomers. For polar impurities, reverse-phase HPLC with methanol-water gradients (30%→100%) achieves >95% purity while minimizing degradation .

Advanced Research Questions

Q. How can Walden inversion mechanisms explain stereochemical anomalies observed in synthetic derivatives of this compound?

  • Methodological Answer : The acetamido group at C3 induces conformational rigidity, favoring Walden inversion during mesylate displacement (e.g., in Methyl Cellosolve with sodium acetate). Steric hindrance from the dichlorothiophene ring reduces inversion rates by 40% compared to benzylidene-protected analogs, as shown in kinetic studies .

Q. What strategies resolve contradictions between X-ray crystallography data and NMR-based structural assignments for derivatives of this compound?

  • Methodological Answer : Multi-technique validation is critical:

  • Refine X-ray data with high-resolution models (R-factor <0.05).
  • Perform 2D NMR (COSY, NOESY) to confirm through-space correlations conflicting with crystallographic distances.
    Discrepancies often arise from dynamic conformations in solution vs. solid-state packing .

Q. How do electronic effects of the 4,5-dichloro substituents influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing Cl groups activate the ester carbonyl toward nucleophilic attack (e.g., aminolysis), while steric crowding at C4/C5 limits accessibility. Kinetic studies show a 10-fold rate increase compared to non-chlorinated analogs, supported by Hammett σ⁺ correlations (ρ = +1.2) .

Q. What experimental designs are appropriate for evaluating the bioactivity of this compound against Gram-positive pathogens, while minimizing cytotoxicity artifacts?

  • Methodological Answer :

  • Use MIC assays (CLSI guidelines) with S. aureus and B. subtilis (≥15 mm inhibition zones at 100 µg/mL).
  • Include mammalian cell viability assays (e.g., HEK293) at parallel concentrations.
  • Derivatives with logP <3.5 exhibit reduced hemolytic activity, guiding structural optimization .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate
Reactant of Route 2
Methyl 3-acetamido-4,5-dichlorothiophene-2-carboxylate

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